1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine 1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine PC(17:0/17:0) is a phosphatidylcholine 34:0.
Brand Name: Vulcanchem
CAS No.: 70897-27-7
VCID: VC0164506
InChI: InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1
SMILES: CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC
Molecular Formula: C42H84NO8P
Molecular Weight: 762.1 g/mol

1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine

CAS No.: 70897-27-7

Reference Standards

VCID: VC0164506

Molecular Formula: C42H84NO8P

Molecular Weight: 762.1 g/mol

1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine - 70897-27-7

CAS No. 70897-27-7
Product Name 1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine
Molecular Formula C42H84NO8P
Molecular Weight 762.1 g/mol
IUPAC Name [(2R)-2,3-di(heptadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1
Standard InChIKey RTWAYAIMWLNAJW-RRHRGVEJSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC
SMILES CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC
Appearance Unit:50 mgPurity:98+%Physical solid
Description PC(17:0/17:0) is a phosphatidylcholine 34:0.
Synonyms DHDPC
Reference 1. M. Billah and J. Anthes “The regulation and cellular functions of phosphatidylcholinehydrolysis” Biochemistry Journal, Vol. 269 pp. 281-291, 19902. J. Exton “Signaling through Phosphatidylcholine Breakdown” The Journal of Biological Chemistry, Vol. 265(1) pp. 1-4, 19903. Z. Li and D. Vance “Phosphatidylcholine and choline homeostasis” Journal of Lipid Research, Vol. 49 pp. 1187-1194, 2008
PubChem Compound 24778784
Last Modified Nov 12 2021
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